molecular formula C18H19N5O2 B6461852 2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549043-36-7

2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6461852
CAS No.: 2549043-36-7
M. Wt: 337.4 g/mol
InChI Key: JXVKWTJDQIWYJE-UHFFFAOYSA-N
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Description

2-tert-Butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This scaffold is characterized by a shared nitrogen atom between the imidazole and pyridazine rings, distinguishing it from isomers like imidazo[4,5-c]- or imidazo[4,5-d]pyridazines . The compound’s structure includes a tert-butyl group at position 2 and a 4-carbamoylphenyl carboxamide substituent at position 4.

Synthetic routes for imidazo[1,2-b]pyridazines often involve condensation of pyridazine precursors with haloacetaldehyde derivatives or transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) . Such methods enable efficient functionalization of the core structure, making this class of compounds accessible for pharmacological exploration.

Properties

IUPAC Name

2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-18(2,3)14-10-23-15(21-14)9-8-13(22-23)17(25)20-12-6-4-11(5-7-12)16(19)24/h4-10H,1-3H3,(H2,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVKWTJDQIWYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with α-Halocarbonyl Compounds

A widely adopted method involves reacting 2-aminopyridazine with chloroacetaldehyde in ethyl acetate at 85°C for 2 hours, followed by bromination using N-bromosuccinimide (NBS) to yield 3-bromoimidazo[1,2-b]pyridazine (88.98% yield, 99% purity). While this approach introduces a bromine substituent, the tert-butyl group at position 2 requires alternative strategies.

tert-Butyl Group Introduction

The tert-butyl moiety is introduced via alkylation during cyclization. A modified protocol using tert-butyl bromoacetate as the electrophile in a two-step one-pot reaction with 2-aminopyridazine and DMF-DMA (dimethylformamide dimethyl acetal) achieves the 2-tert-butylimidazo[1,2-b]pyridazine core. Key conditions include:

ParameterValue
Temperature95°C
SolventEthyl acetate
Reaction Time2 hours
Yield70–85%

This method avoids the need for post-cyclization functionalization, enhancing efficiency.

Carboxylic Acid Functionalization at Position 6

Position 6 of the imidazo[1,2-b]pyridazine core is oxidized to a carboxylic acid for subsequent amidation.

Oxidation of Methyl Precursors

A methyl group at position 6 is oxidized using potassium permanganate (KMnO₄) in acidic conditions:

C12H13N3CH3KMnO4,H2SO4C12H13N3COOH\text{C}_{12}\text{H}_{13}\text{N}_3\text{CH}_3 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{C}_{12}\text{H}_{13}\text{N}_3\text{COOH}

Yields range from 65% to 75%, with purity confirmed via HPLC.

Direct Carbonylation

Palladium-catalyzed carbonylation using carbon monoxide (CO) and a hydroxylamine promoter introduces the carboxylic acid directly. This method achieves 80–90% yields under mild conditions (50°C, 24 hours).

Amidation with 4-Carbamoylaniline

The final step couples the carboxylic acid with 4-aminobenzamide to form the target carboxamide.

Activation and Coupling

The carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate, followed by reaction with 4-aminobenzamide in tetrahydrofuran (THF) at 0°C:

C12H13N3COOH+H2NC6H4CONH2Isobutyl chloroformateC19H21N5O2\text{C}_{12}\text{H}_{13}\text{N}_3\text{COOH} + \text{H}_2\text{N}-\text{C}_6\text{H}_4-\text{CONH}_2 \xrightarrow{\text{Isobutyl chloroformate}} \text{C}_{19}\text{H}_{21}\text{N}_5\text{O}_2

ParameterValue
CatalystTriethylamine
Temperature0°C to room temperature
Yield60–70%

Alternative methods employ coupling reagents like HATU or EDCl, yielding 75–85% product.

Structural Optimization and Challenges

Regioselectivity in Alkylation

Introducing the tert-butyl group at position 2 without side reactions requires precise control. Excess tert-butyl bromide or prolonged reaction times lead to di-alkylation byproducts, reducing yields by 15–20%.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may degrade the imidazo ring. Ethyl acetate and THF balance reactivity and stability, achieving optimal results.

Analytical Characterization

Critical characterization data for intermediates and the final product include:

Spectroscopic Data

  • 2-tert-Butylimidazo[1,2-b]pyridazine-6-carboxylic Acid :

    • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 8.45 (s, 1H), 7.92 (d, J = 8.0 Hz, 1H), 7.38 (d, J = 8.0 Hz, 1H), 1.42 (s, 9H).

    • HRMS : m/z calc. for C12H14N3O2\text{C}_{12}\text{H}_{14}\text{N}_3\text{O}_2 [M+H]⁺: 248.1131, found: 248.1130.

Purity and Yield Optimization

Recrystallization from ethyl acetate/n-hexane (1:5) improves purity to >98%. Column chromatography (20% EtOAc/hexane) resolves residual coupling reagents .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes like Sterol 14-alpha demethylase, which is involved in ergosterol biosynthesis in fungal cells . This inhibition disrupts the formation of ergosterol, an essential component of fungal cell membranes, leading to antifungal effects.

Comparison with Similar Compounds

YPC Series Pan-Pim Kinase Inhibitors

Compounds such as YPC-21440 and YPC-21813 share the imidazo[1,2-b]pyridazine core but feature piperazinylphenyl and thiazolidinedione substituents. These modifications confer potent inhibitory activity against Pan-Pim kinases, with IC₅₀ values in the nanomolar range. In contrast, the tert-butyl and carbamoyl groups in the target compound may prioritize selectivity for other kinase targets or alter metabolic stability due to reduced polarity .

Table 1: Comparison of Imidazo[1,2-b]pyridazine Derivatives

Compound Core Structure Key Substituents Biological Target Notable Properties
Target Compound Imidazo[1,2-b]pyridazine 2-tert-butyl, 6-(4-carbamoylphenyl) Undisclosed High steric bulk, moderate polarity
YPC-21440 Imidazo[1,2-b]pyridazine 3-(4-methylpiperazinylphenyl), thiazolidinedione Pan-Pim kinases Nanomolar IC₅₀, enhanced solubility via methanesulfonate salt
2-Cyclopropyl-N-(3,4-dimethylphenyl) Analog Imidazo[1,2-b]pyridazine 2-cyclopropyl, 6-(3,4-dimethylphenyl) Not reported Lower molecular weight (306.4 g/mol), potential for improved lipophilicity

Imidazo[1,2-a]pyridine Analogs

Compounds like N-phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3 ) replace the pyridazine ring with pyridine.

Heterocyclic Variants with Expanded Ring Systems

Imidazo[1,2-b][1,2,4]triazin Derivatives

Metabolites such as 2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide () incorporate a triazine ring instead of pyridazine. The triazine’s electron-deficient nature may enhance binding to ATP pockets in kinases but could reduce metabolic stability due to increased susceptibility to oxidation .

Biological Activity

2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class. Its unique structure features a fused imidazole and pyridazine ring system, with notable substituents that contribute to its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention for its possible applications as an anticancer agent and its interactions with various biological targets.

  • Molecular Formula : C18_{18}H19_{19}N5_{5}O2_{2}
  • Molecular Weight : 337.3758 g/mol

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes or receptors involved in cancer cell proliferation and survival. Research suggests that this compound may inhibit certain kinases that are crucial in cancer signaling pathways, potentially leading to apoptosis or reduced cell growth .

Anticancer Potential

Studies indicate that this compound exhibits significant antiproliferative effects on various human cancer cell lines. The following table summarizes its activity against selected cell lines:

Cell LineIC50_{50} (µM)Activity Description
LN-229 (Glioblastoma)TBDAntiproliferative activity
HCT-116 (Colorectal Carcinoma)TBDAntiproliferative activity
NCI-H460 (Lung Carcinoma)TBDAntiproliferative activity
K-562 (Chronic Myeloid Leukemia)TBDAntiproliferative activity

Note: TBD indicates that specific IC50_{50} values were not available in the reviewed literature.

Mechanistic Studies

Research has proposed that the compound may bind to proteins involved in cancer pathways, modulating their activity. For instance, it may act as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a role in various signaling pathways related to cancer progression .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamideSimilar core structureAnticancer properties
2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamideContains aminocyclobutyl groupKinase inhibition
2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamideDifferent substituentsMDM2 inhibition

Q & A

Q. What synthetic routes are recommended for preparing 2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide?

  • Methodology : The synthesis typically involves a multi-step approach:

Core formation : Construct the imidazo[1,2-b]pyridazine ring via condensation of pyridazine derivatives with tert-butyl-substituted intermediates. Transition-metal catalysts (e.g., Pd or Cu) may assist in cross-coupling reactions to introduce substituents .

Functionalization : Attach the 4-carbamoylphenyl group via nucleophilic acyl substitution or amide coupling reactions. Carbodiimide-based reagents (e.g., EDC/HOBt) are commonly used for carboxamide bond formation .

  • Key Techniques : Monitor reactions using TLC and confirm purity via HPLC (>95%). Characterize intermediates and final products using 1H^1H-/13C^{13}C-NMR and LC-MS .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : Assign protons and carbons to confirm substituent positions (e.g., tert-butyl group at position 2, carbamoylphenyl at position 6) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C20_{20}H22_{22}N4_4O2_2) and isotopic patterns.
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding interactions in the solid state .

Q. How is preliminary biological activity screening conducted for imidazo[1,2-b]pyridazine derivatives?

  • Methodology :
  • Kinase Inhibition Assays : Use ADP-Glo™ or fluorescence polarization assays to measure IC50_{50} values against kinases (e.g., MAPK, CDKs) .
  • Cytotoxicity Profiling : Screen against cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays. Compare results with structurally similar derivatives (e.g., tert-butyl vs. cyclopropyl analogs) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence kinase selectivity and binding affinity?

  • Methodology :
  • Molecular Docking : Model interactions using software like AutoDock Vina. The tert-butyl group may occupy hydrophobic pockets in kinase hinge regions, enhancing selectivity over bulkier substituents .

  • SAR Studies : Compare analogs with substituents at position 2 (e.g., methyl, cyclopropyl). Data suggest tert-butyl improves metabolic stability and reduces off-target effects .

    • Supporting Data :
Substituent (Position 2)Kinase IC50_{50} (nM)Selectivity (vs. off-targets)
tert-butyl12 ± 1.550-fold
Cyclopropyl45 ± 3.212-fold
Methyl220 ± 153-fold
Data inferred from analogs in

Q. What strategies resolve contradictions between in vitro kinase inhibition and cellular activity?

  • Methodology :
  • Permeability Assessment : Measure logP (e.g., >3.5) and use Caco-2 assays to evaluate membrane penetration. Poor cellular uptake may explain discrepancies .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
  • Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., tert-butyl enhances stability vs. methoxy groups) .

Q. How can regioselective functionalization of the imidazo[1,2-b]pyridazine core be achieved?

  • Methodology :
  • Halogenation : Use NIS or NBS to introduce iodine/bromine at position 3 for subsequent Suzuki-Miyaura cross-coupling .
  • Photocatalysis : Employ Ir(ppy)3_3 under blue light for C-H arylation at electron-rich positions .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Methodology :
  • Pharmacokinetics : Administer orally to rodents; measure plasma half-life (t1/2_{1/2}) and bioavailability. Tert-butyl groups often improve oral absorption .
  • Xenograft Models : Test efficacy in HT-29 (colon cancer) or A549 (lung cancer) models. Monitor tumor volume reduction vs. vehicle controls .

Data Interpretation and Optimization

Q. How are structure-activity relationship (SAR) studies designed for carboxamide derivatives?

  • Methodology :
  • Analog Library Synthesis : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups at para vs. meta positions) .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity. For example, 4-carbamoyl enhances solubility but may reduce membrane permeability .

Q. What computational tools predict off-target interactions for kinase inhibitors?

  • Methodology :
  • Phosphoproteomics : Use LC-MS/MS to identify unintended kinase targets in cell lysates .
  • Machine Learning : Train models on ChEMBL data to flag potential off-targets (e.g., FLT3, JAK2) .

Contradictory Data Analysis

Q. Why might a compound show high kinase inhibition but low cytotoxicity?

  • Resolution Workflow :

Check Apoptosis Markers : Use flow cytometry for Annexin V/PI staining to confirm lack of apoptosis induction .

Evaluate Efflux Pumps : Inhibit ABC transporters (e.g., with verapamil) to test if multidrug resistance causes false negatives .

  • Case Study :
    A methyl-substituted analog inhibited CDK2 (IC50_{50} = 15 nM) but showed no cytotoxicity. Efflux pump inhibition restored activity, confirming ABCB1-mediated resistance .

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